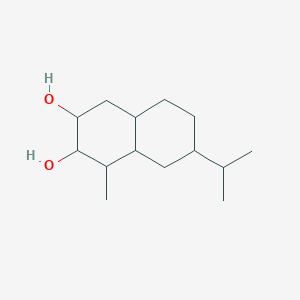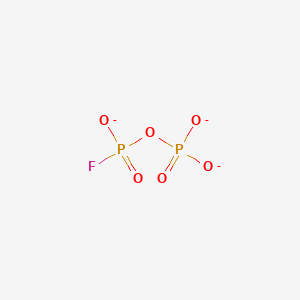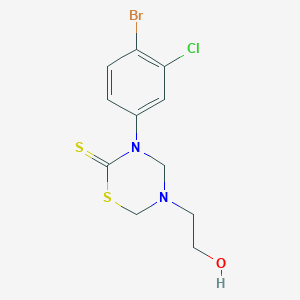![molecular formula C15H14O6P2 B14716333 2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) CAS No. 18476-18-1](/img/structure/B14716333.png)
2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) is a complex organic compound known for its unique structure and properties It is characterized by the presence of benzodioxaphosphole rings connected by a propane-1,3-diylbis(oxy) linker
Vorbereitungsmethoden
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic routes often require specific reagents and conditions to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be explored for its potential biological activities and therapeutic applications. In industry, it can be used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to various outcomes, depending on the specific application and context. The detailed mechanism of action may involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) stands out due to its unique structure and properties. Similar compounds include those with benzodioxaphosphole rings or propane-1,3-diylbis(oxy) linkers. the specific arrangement and connectivity of these components in 2,2’-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole) confer distinct characteristics that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
18476-18-1 |
|---|---|
Molekularformel |
C15H14O6P2 |
Molekulargewicht |
352.21 g/mol |
IUPAC-Name |
2-[3-(1,3,2-benzodioxaphosphol-2-yloxy)propoxy]-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C15H14O6P2/c1-2-7-13-12(6-1)18-22(19-13)16-10-5-11-17-23-20-14-8-3-4-9-15(14)21-23/h1-4,6-9H,5,10-11H2 |
InChI-Schlüssel |
OFDDPSYNAIEYAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OP(O2)OCCCOP3OC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
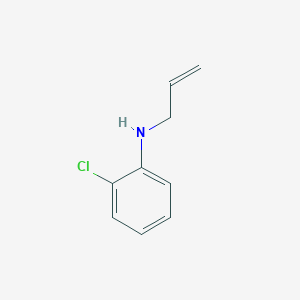
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)

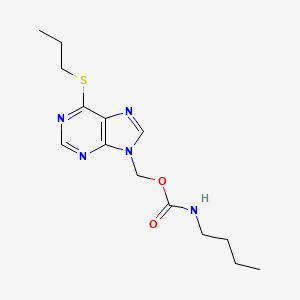
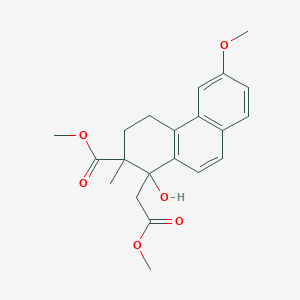
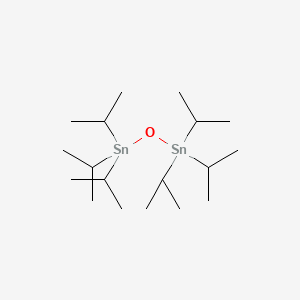
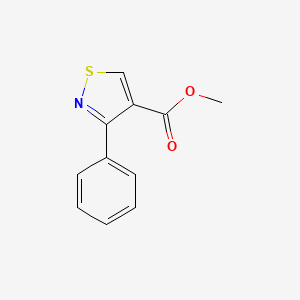
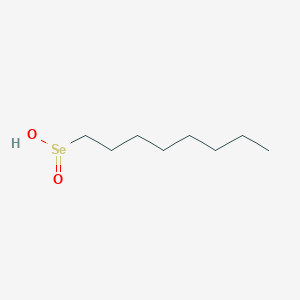
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
